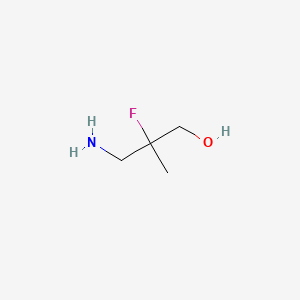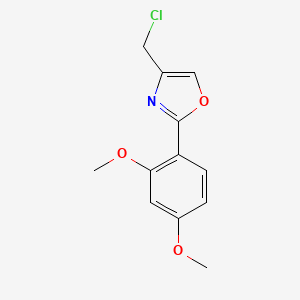
Methyl 3-acetyl-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the methylation of 3-acetyl-4-chlorobenzoic acid using iodomethane and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). This reaction is carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-acetyl-4-aminobenzoate.
Reduction: Formation of 3-(hydroxymethyl)-4-chlorobenzoate.
Oxidation: Formation of 3-acetyl-4-chlorobenzoic acid.
科学的研究の応用
Methyl 3-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 3-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the electron-withdrawing chlorine atom and the electron-donating acetyl group can affect the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Methyl 4-acetyl-3-chlorobenzoate: Similar structure but with different positions of the acetyl and chlorine groups.
Methyl 3-acetyl-4-bromobenzoate: Similar structure with bromine instead of chlorine.
Methyl 3-acetyl-4-fluorobenzoate: Similar structure with fluorine instead of chlorine.
Uniqueness
Methyl 3-acetyl-4-chlorobenzoate is unique due to the specific positioning of the acetyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of chlorine can enhance its electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
methyl 3-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |
InChIキー |
TUTWGXODLXETFL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


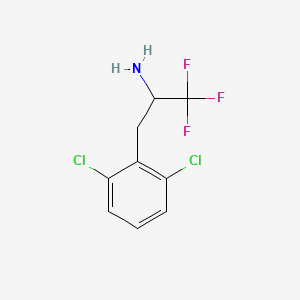
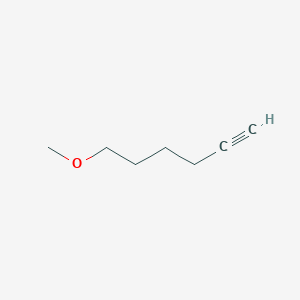

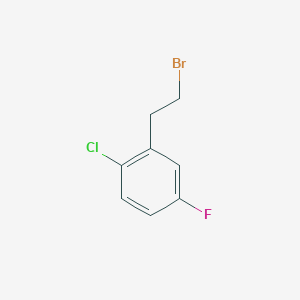
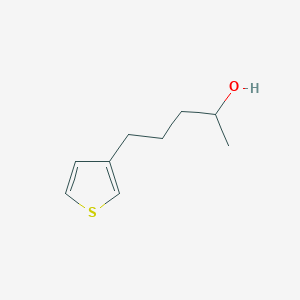

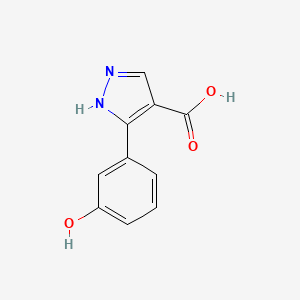


aminehydrochloride](/img/structure/B15322408.png)
